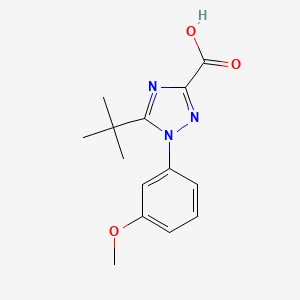
(1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a propyl group attached to the triazole ring and an amine group attached to the ethan-1-amine moiety. It is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and alkyl nitriles under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Ethan-1-amine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring or the amine group to their respective reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the amine group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides, imines, or nitroso compounds.
Reduction Products: Reduced triazoles or amines.
Substitution Products: Various substituted triazoles or amines depending on the reagents used.
Applications De Recherche Scientifique
(1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with a methyl group instead of a propyl group.
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
(1S)-1-(5-Butyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: The presence of the propyl group in (1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine imparts unique chemical and biological properties compared to its methyl, ethyl, and butyl analogs. This can affect its solubility, binding affinity, and overall reactivity, making it a compound of interest for specific applications.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1S)-1-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4,8H2,1-2H3,(H,9,10,11)/t5-/m0/s1 |
Clé InChI |
FPZOJQZWVAMDBF-YFKPBYRVSA-N |
SMILES isomérique |
CCCC1=NC(=NN1)[C@H](C)N |
SMILES canonique |
CCCC1=NC(=NN1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)











![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
